![molecular formula C19H22FN3O4S B2759417 N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251606-04-8](/img/structure/B2759417.png)
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
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Description
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O4S and its molecular weight is 407.46. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization
Research has explored the pharmacological characterization of compounds with structural similarities to N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. For instance, Grimwood et al. (2011) investigated a novel κ-opioid receptor (KOR) antagonist, revealing its high affinity for human, rat, and mouse KORs, and its potential in treating depression and addiction disorders due to its selectivity and in vivo efficacy (Grimwood et al., 2011).
Antimicrobial Activity
Another area of research is the development of antimycobacterial agents. Kumar et al. (2008) described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their therapeutic potential (Kumar et al., 2008).
Corrosion Inhibition
The compound and its derivatives have also been studied for their corrosion inhibition properties. Kaya et al. (2016) explored the efficacy of piperidine derivatives in preventing iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations to demonstrate their protective capabilities (Kaya et al., 2016).
Insecticidal Applications
Research by Bakhite et al. (2014) into pyridine derivatives, including structures related to the compound , showed promising insecticidal activity against the cowpea aphid, suggesting potential applications in pest control (Bakhite et al., 2014).
Anti-Cancer Activity
Additionally, compounds structurally similar to N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide have been evaluated for their anti-cancer potential. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, demonstrating significant anti-lung cancer activity, thus underscoring the potential of these compounds in cancer therapy (Hammam et al., 2005).
properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-21(16-9-7-15(20)8-10-16)18(24)14-22-11-5-6-17(19(22)25)28(26,27)23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYADXGQIBPMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide |
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